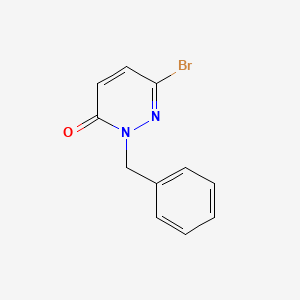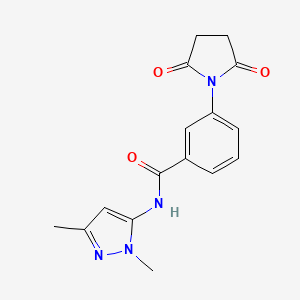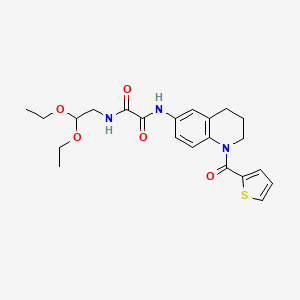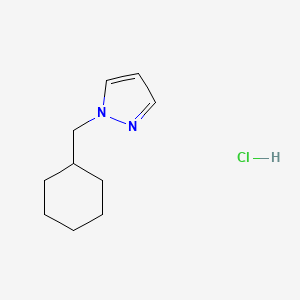![molecular formula C19H15N7O4S B2766332 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 896678-81-2](/img/structure/B2766332.png)
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide” belongs to the class of triazolopyrimidines . Triazolopyrimidines have been known for their wide range of pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties .
Synthesis Analysis
The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction is usually carried out in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,375, 3,100 (2NH), and 1,701 (C=O). The 1H NMR spectrum shows signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions involving similar compounds are usually studied using colorimetric quantitative approaches for determining cell cytotoxicity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, they appear as a yellow solid with a melting point of 328–330 °C .Scientific Research Applications
Novel Synthesis Applications
- Triazolopyrimidines have been synthesized through various chemical reactions, showcasing their versatility in chemical synthesis. For example, the reaction of 1,2-dihydro-2-thioxopyrimidin-4(3H)ones with certain chlorides yields triazolopyrimidines with potential for further chemical modifications (Hassaneen, Abdelhadi, & Abdallah, 2001).
Potential Anti-Asthma Agents
- Triazolopyrimidine derivatives have been identified as mediator release inhibitors, offering potential applications as antiasthma agents. Their synthesis involves reactions with arylamidines, highlighting their therapeutic research applications (Medwid et al., 1990).
Radioligand Imaging Applications
- Certain triazolopyrimidineacetamides are selective ligands for the translocator protein (18 kDa), crucial for imaging studies using positron emission tomography (PET). This application underscores the compound's role in medical imaging and neurological research (Dollé et al., 2008).
Insecticidal Research
- Triazolopyrimidine derivatives have been synthesized and assessed for their insecticidal properties against pests like the cotton leafworm, demonstrating the compound's potential in agricultural research and pest management (Fadda et al., 2017).
Antimicrobial and Anti-inflammatory Research
- Research on thienopyridine-fused triazolopyrimidinones revealed their potential as inhibitors against specific bacterial strains, contributing to the field of antimicrobial drug discovery. This highlights the compound's relevance in developing new antibiotics and studying bacterial resistance mechanisms (Sanad et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O4S/c1-30-15-8-6-13(7-9-15)25-18-17(23-24-25)19(21-11-20-18)31-10-16(27)22-12-2-4-14(5-3-12)26(28)29/h2-9,11H,10H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXMTQHUDVPEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2766249.png)




![2-(2-Methylphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2766255.png)

![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2766258.png)
![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate](/img/structure/B2766261.png)



![8-(2,5-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2766271.png)